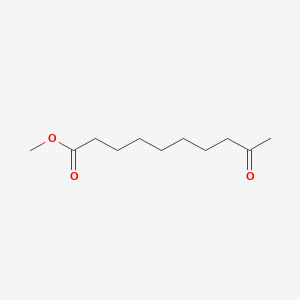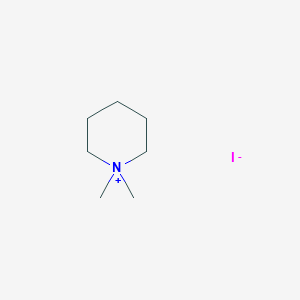
4-羟基环己基苯甲酸酯
概述
描述
4-Hydroxycyclohexyl benzoate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol It consists of a cyclohexane ring substituted with a hydroxy group and a benzoate ester group
科学研究应用
4-Hydroxycyclohexyl benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
It is structurally similar to benzoate derivatives, which are known to interact with various proteins and enzymes in the body .
Mode of Action
Benzoate derivatives, such as benzonatate, are known to work by reducing the activity of cough reflex by desensitizing the tissues of the lungs and pleura involved in the cough reflex .
Biochemical Pathways
For instance, 4-Hydroxybenzoic acid, a benzoate derivative, is involved in the microbial shikimate pathway, which has been intensively studied for the biosynthesis of aromatic amino acids and secondary metabolites .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound .
Result of Action
For instance, benzonatate exhibits anesthetic or numbing action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxycyclohexyl benzoate. Factors such as pH, temperature, and nutrient availability can affect the activity and stability of the compound .
生化分析
Biochemical Properties
4-Hydroxycyclohexyl benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of 4-Hydroxycyclohexyl benzoate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 4-Hydroxycyclohexyl benzoate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Hydroxycyclohexyl benzoate has been observed to affect the MAPK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 4-Hydroxycyclohexyl benzoate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, 4-Hydroxycyclohexyl benzoate can activate transcription factors, leading to changes in gene expression that affect cellular functions.
Temporal Effects in Laboratory Settings
The effects of 4-Hydroxycyclohexyl benzoate change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Hydroxycyclohexyl benzoate remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular morphology and function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Hydroxycyclohexyl benzoate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4-Hydroxycyclohexyl benzoate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Additionally, 4-Hydroxycyclohexyl benzoate can influence the activity of cofactors involved in metabolic reactions, further impacting metabolic pathways.
Transport and Distribution
The transport and distribution of 4-Hydroxycyclohexyl benzoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, 4-Hydroxycyclohexyl benzoate can be transported across cell membranes by ABC transporters, which are known to play a role in the distribution of various compounds within the body.
Subcellular Localization
The subcellular localization of 4-Hydroxycyclohexyl benzoate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 4-Hydroxycyclohexyl benzoate may accumulate in the mitochondria, where it can influence mitochondrial function and energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxycyclohexyl benzoate typically involves the esterification of 4-hydroxycyclohexanecarboxylic acid with benzoic acid or its derivatives. One common method includes the following steps :
Catalytic Hydrogenation: 4-Hydroxybenzoic acid is subjected to catalytic hydrogenation to produce 4-hydroxycyclohexanecarboxylic acid.
Esterification: The resulting 4-hydroxycyclohexanecarboxylic acid is esterified with benzoic acid or its derivatives under acidic conditions to form 4-Hydroxycyclohexyl benzoate.
Industrial Production Methods
Industrial production of 4-Hydroxycyclohexyl benzoate may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Catalysts and solvents are chosen to ensure efficient conversion and easy purification of the final product.
化学反应分析
Types of Reactions
4-Hydroxycyclohexyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxocyclohexyl benzoate or 4-carboxycyclohexyl benzoate.
Reduction: Formation of 4-hydroxycyclohexyl benzyl alcohol.
Substitution: Formation of various substituted cyclohexyl benzoates depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of 4-Hydroxycyclohexyl benzoate, known for its antioxidant properties.
Cyclohexyl benzoate: Lacks the hydroxy group, resulting in different chemical and biological properties.
4-Hydroxycyclohexanecarboxylic acid: An intermediate in the synthesis of 4-Hydroxycyclohexyl benzoate, with different reactivity due to the absence of the ester group.
Uniqueness
4-Hydroxycyclohexyl benzoate is unique due to the presence of both a hydroxy group and a benzoate ester group, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
(4-hydroxycyclohexyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXMWBSIGLFCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285560 | |
| Record name | 4-hydroxycyclohexyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6308-92-5 | |
| Record name | 6308-92-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxycyclohexyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

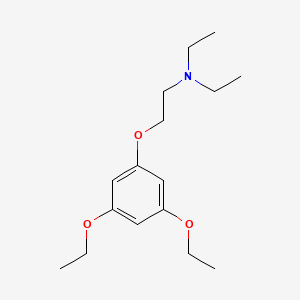

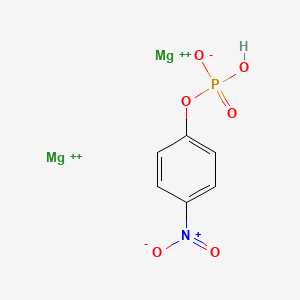

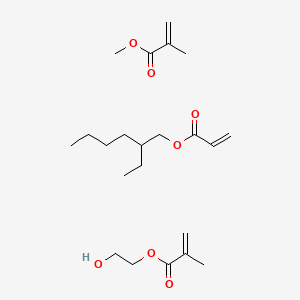


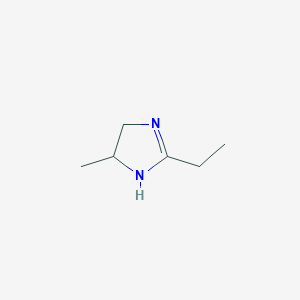
![3-Methylbenzo[c]phenanthrene](/img/structure/B1616289.png)
